2-Chloro-4-fluorocinnamic acid
Description
Overview of Cinnamic Acid Derivatives in Academic Inquiry
Cinnamic acid and its derivatives represent a significant class of organic compounds that are the subject of extensive research. beilstein-journals.orgnih.gov These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, are naturally occurring in various plants, fruits, and honey. beilstein-journals.orgpcbiochemres.com The versatile structure of cinnamic acid, featuring a benzene (B151609) ring, a reactive alkene double bond, and a carboxylic acid functional group, allows for numerous modifications, leading to a wide array of derivatives with diverse chemical properties and potential applications. nih.govnih.gov
In academic research, cinnamic acid derivatives are investigated for their potential in various fields, including medicinal chemistry and materials science. nih.govrsc.org Researchers have synthesized and studied numerous analogues by introducing different substituents to the phenyl ring and modifying the carboxylic acid and alkene groups. beilstein-journals.orgnih.gov These modifications can significantly influence the compound's electronic properties, stereochemistry, and biological activity. nih.govnih.gov Synthetic strategies such as the Knoevenagel condensation and Perkin reaction are commonly employed to create these derivatives. nih.govontosight.ai The exploration of these compounds continues to be an active area of academic inquiry, driven by the quest for new molecules with tailored functionalities. beilstein-journals.org
The Significance of Halogenation in Cinnamic Acid Scaffold Modifications
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a critical strategy in the modification of the cinnamic acid scaffold. acs.orgresearchgate.net The introduction of halogens like chlorine, fluorine, and bromine can profoundly alter the physicochemical properties of the parent cinnamic acid molecule. acs.orggoogle.com These alterations include changes in lipophilicity, electronic distribution, and steric profile, which in turn can modulate the reactivity and interaction of the molecule with other chemical species. acs.orgresearchgate.net
The position and nature of the halogen substituent on the phenyl ring are crucial. For instance, the bromination of trans-cinnamic acid has been shown to proceed via a stereospecific and regiospecific anti-addition, leading to the formation of erythro-2,3-dibromo-3-phenylpropanoic acid. acs.org This highlights how halogenation can be used to control the stereochemical outcome of reactions. Furthermore, halogenated cinnamic acids are often used as intermediates in the synthesis of more complex molecules. biosynth.combiosynth.com The presence of a halogen provides a reactive handle for further functionalization through various cross-coupling reactions. beilstein-journals.org
Scope and Research Imperatives for 2-Chloro-4-fluorocinnamic Acid Studies
This compound is a di-substituted cinnamic acid derivative that has garnered interest as a versatile building block in organic synthesis. biosynth.comlookchem.com Its structure, featuring both a chlorine and a fluorine atom on the phenyl ring, presents a unique combination of electronic and steric properties. The study of this specific compound is driven by the need to understand how this di-halogenation pattern influences its chemical behavior and potential utility.
Research imperatives for this compound encompass several key areas. A primary focus is on its synthesis and reactivity. ambeed.com Understanding the most efficient synthetic routes, such as the Knoevenagel condensation of 2-chloro-4-fluorobenzaldehyde (B1630644) with malonic acid, is fundamental. ambeed.com Investigating its participation in various chemical reactions is crucial for expanding its application as a synthetic intermediate. biosynth.com
Another significant research area is the detailed characterization of its structural and spectroscopic properties. Elucidating its solid-state structure through techniques like X-ray crystallography provides valuable insights into its molecular geometry and intermolecular interactions. Spectroscopic analysis, including NMR, FT-IR, and mass spectrometry, is essential for confirming its structure and understanding its electronic environment. rsc.orgnih.gov
Furthermore, exploring the potential applications of this compound in fields like medicinal chemistry and materials science is a key objective. biosynth.comlookchem.com Its role as a scaffold or intermediate in the synthesis of novel compounds with specific functionalities is an area of active investigation. biosynth.combiosynth.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWBTRMWGOREZ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Chloro 4 Fluorocinnamic Acid
Established Synthetic Pathways and Their Mechanistic Underpinnings
The formation of the cinnamic acid core is achievable through several classic condensation reactions. These pathways provide a foundational framework for synthesizing a wide array of derivatives, including the title compound.
Perkin Reaction and its Variants for Cinnamic Acid Core Synthesis
The Perkin reaction, discovered by William Henry Perkin in 1868, is a well-established method for synthesizing α,β-unsaturated aromatic acids. byjus.comwikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), typically in the presence of an alkali salt of the corresponding carboxylic acid which acts as a base catalyst. byjus.comwikipedia.org
The mechanism begins with the formation of a carbanion (enolate) from the acid anhydride under the influence of the base. byjus.com This enolate then performs a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate. iitk.ac.in Subsequent proton transfer and elimination of a water molecule yield an unsaturated anhydride. byjus.com Finally, hydrolysis of this intermediate produces the α,β-unsaturated aromatic acid. byjus.com
Perkin Reaction Mechanism Steps:
Enolate Formation: A base, such as sodium acetate, deprotonates the α-carbon of the acid anhydride. iitk.ac.in
Nucleophilic Addition: The resulting enolate ion attacks the carbonyl group of the aromatic aldehyde. iitk.ac.in
Proton Transfer & Dehydration: An intermediate is formed which then undergoes dehydration to create a carbon-carbon double bond. iitk.ac.in
Hydrolysis: The resulting mixed anhydride is hydrolyzed to yield the final cinnamic acid derivative.
While versatile, a drawback of the Perkin reaction is that the use of aldehydes with electron-donating substituents can lead to lower yields and the formation of unwanted side products. pcbiochemres.com For the synthesis of 2-Chloro-4-fluorocinnamic acid, the starting aldehyde would be 2-chloro-4-fluorobenzaldehyde (B1630644), condensed with an aliphatic anhydride like acetic anhydride.
Knoevenagel Condensation Approaches and Catalytic Considerations
The Knoevenagel condensation is another cornerstone reaction for forming carbon-carbon double bonds, often yielding α,β-unsaturated products. wikipedia.org It is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with two electron-withdrawing groups attached to a CH₂ group, such as malonic acid or its esters. wikipedia.orgnict.edu.ng The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine, pyridine) or their salts. wikipedia.orgbepls.com
The mechanism proceeds via several key steps:
Enolate Formation: The base deprotonates the active methylene compound to form a resonance-stabilized enolate ion. nict.edu.ng
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde, leading to a β-hydroxy intermediate. nict.edu.ng
Dehydration: This intermediate undergoes dehydration, often catalyzed by the same base, to yield the α,β-unsaturated product. nict.edu.ng
A specific variant, the Doebner modification, utilizes malonic acid as the active methylene compound in pyridine. wikipedia.org This is particularly relevant as the condensation is often followed by decarboxylation when heated, yielding a cinnamic acid derivative. wikipedia.org This approach is highly effective for synthesizing this compound from 2-chloro-4-fluorobenzaldehyde and malonic acid. ambeed.com
Table 1: Catalysts in Knoevenagel Condensation
| Catalyst Type | Examples | Role |
|---|---|---|
| Weak Bases | Piperidine, Pyridine, Triethylamine | Deprotonate the active methylene compound. nict.edu.ngrsc.org |
| Amine Salts | Ammonium salts | Act as catalysts. rsc.org |
| Organocatalysts | Boric Acid, L-proline | Promote condensation under green conditions. mdpi.com |
Direct Condensation Reactions with Aromatic Aldehydes and Carboxylic Acid Precursors
Beyond the classical named reactions, other direct condensation methods have been developed. One novel approach facilitates the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, bypassing the need for pre-formed anhydrides. mdpi.com This method utilizes boron tribromide, which reacts with a carboxylic acid to form a triacylborate intermediate. This intermediate is highly reactive in a basic medium (such as 4-DMAP/Pyridine), allowing for condensation with an aromatic aldehyde. mdpi.com This one-pot synthesis offers an efficient alternative to traditional multi-step procedures. mdpi.com
Targeted Synthesis of this compound from Precursors
The synthesis of this compound can be achieved by starting from specifically substituted precursors, allowing for precise control over the final molecular structure.
Strategies Utilizing Substituted Benzaldehydes
The most direct route to this compound begins with the corresponding substituted benzaldehyde, 2-chloro-4-fluorobenzaldehyde. sigmaaldrich.com This aldehyde is a key intermediate in the synthesis of various compounds. guidechem.com
The Knoevenagel-Doebner condensation is a highly effective method for this transformation. In a typical procedure, 2-chloro-4-fluorobenzaldehyde is reacted with malonic acid. ambeed.com The reaction is carried out in a basic solvent like pyridine, with a catalytic amount of an amine such as piperidine. ambeed.com The mixture is heated, and upon completion, acidification of the reaction mixture precipitates the desired this compound as a solid product. ambeed.com A reported synthesis using this method achieved a high yield of 96%. ambeed.com
Table 2: Synthesis of this compound via Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Yield | Reference |
|---|
Approaches from Halogenated Aromatic Anilines (e.g., via nitriles)
An alternative synthetic strategy starts from halogenated anilines, such as 2-chloro-4-fluoroaniline (B1295073). chemicalbook.com This multi-step approach typically involves converting the aniline (B41778) into a more versatile intermediate.
One pathway involves a diazotization reaction. The aniline is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. google.com This salt can then be subjected to a Sandmeyer-type reaction with cuprous cyanide to introduce a nitrile group, yielding 2-chloro-4-fluorobenzonitrile. google.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions produces 2-chloro-4-fluorobenzoic acid. google.com While this yields the corresponding benzoic acid, it is a key precursor that can be further elaborated.
A more direct conversion from the aniline to the cinnamic acid is possible through a reaction analogous to the Heck reaction, sometimes referred to as the Meerwein arylation. In this process, the diazonium salt derived from 2-chloro-4-fluoroaniline is reacted with acrylic acid in the presence of a palladium catalyst. google.com This reaction couples the aryl group to the acrylic acid, forming the cinnamic acid structure directly. This method is particularly useful for preparing polyhalogenated cinnamic acids. google.com
Advanced Derivatization and Structural Modification Techniques for this compound
The chemical scaffold of this compound, characterized by a carboxylic acid group, an alkene bridge, and a di-substituted phenyl ring, offers a versatile platform for advanced derivatization and structural modification. These modifications are pivotal for tuning the molecule's physicochemical properties and exploring its potential in various chemical applications. The primary sites for functionalization are the carboxylic acid group and the α,β-unsaturated system, which can be targeted to generate a diverse library of derivatives, including esters, amides, and complex heterocyclic systems.
Esterification Reactions and their Mechanistic Diversities
Esterification of the carboxylic acid moiety is a fundamental modification of this compound, leading to derivatives with altered solubility, stability, and reactivity. Several established methods can be employed, each with distinct mechanistic pathways and advantages.
Fischer-Speier Esterification: This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. libretexts.org For this compound, the reaction proceeds by protonation of the carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk A subsequent nucleophilic attack by an alcohol molecule forms a tetrahedral intermediate. libretexts.org The elimination of a water molecule and deprotonation yields the final ester product and regenerates the acid catalyst. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used as the solvent or water is removed as it is formed. chemguide.co.uk
DCC and Steglich Esterification: For substrates that are sensitive to strong acids and high temperatures, coupling agents provide a milder alternative. In Steglich esterification, a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid. nih.gov The reaction often includes a catalyst like 4-(dimethylamino)pyridine (DMAP). The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol nucleophile to form the ester, releasing N,N'-dicyclohexylurea as a byproduct. nih.gov
Other Methods: Alkylation of the carboxylate salt with an alkyl halide represents another viable route. Additionally, the Mitsunobu reaction, involving triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD), allows for the esterification with an alcohol under neutral conditions, which is particularly useful for complex and sensitive molecules. nih.gov Studies on the closely related 4-chlorocinnamic acid have demonstrated the successful application of Fischer, alkyl halide, Mitsunobu, and Steglich esterification methods to produce a variety of ester derivatives. nih.govresearchgate.net
| Method | Key Reagents | General Mechanism | Advantages & Notes |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (R-OH), Strong Acid (e.g., H₂SO₄) | Acid-catalyzed nucleophilic acyl substitution. libretexts.org | Cost-effective, suitable for simple alcohols. Reversible reaction. chemguide.co.uk |
| Steglich Esterification | Alcohol (R-OH), DCC, DMAP | Activation of carboxylic acid via an O-acylisourea intermediate. nih.gov | Mild, high-yield conditions suitable for acid-sensitive substrates. nih.gov |
| Alkylation | Alkyl Halide (R-X), Base (e.g., Triethylamine) | SN2 reaction between carboxylate anion and alkyl halide. libretexts.orgnih.gov | Effective for primary alkyl halides. |
| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DIAD | Redox-based conversion of alcohol to a good leaving group. nih.gov | Neutral conditions, stereochemical inversion at the alcohol center. |
Amidation and Other Carboxylic Acid Functionalizations
Beyond esterification, the carboxylic acid group of this compound can be converted into a range of other functional groups, significantly broadening its synthetic utility.
Amidation: The formation of amides from this compound is a key transformation for introducing nitrogen-containing functionalities. This is typically achieved by reacting the acid with a primary or secondary amine. Due to the low reactivity of the carboxylic acid itself, the process almost always requires the use of a coupling agent to form a more reactive intermediate. libretexts.org Reagents such as DCC, often used in combination with an additive like DMAP or 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this purpose. libretexts.orgnih.gov The mechanism is analogous to Steglich esterification, where the O-acylisourea intermediate is intercepted by an amine instead of an alcohol.
A notable application of this reaction is the use of this compound in the solid-phase synthesis of complex peptides. For instance, it has been successfully incorporated into the structure of a muramyl dipeptide derivative, demonstrating its compatibility with standard peptide synthesis protocols. ambeed.com
Conversion to Acid Chloride: The carboxylic acid can be converted into the more reactive 2-chloro-4-fluorocinnamoyl chloride. This is commonly accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction with SOCl₂ proceeds through an acyl chlorosulfite intermediate, which readily undergoes nucleophilic attack by a chloride ion to yield the acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. libretexts.org The resulting acid chloride is a versatile intermediate that can react with a wide array of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.
Other Functionalizations:
Acid Anhydride Formation: While less common for this specific substrate, heating the carboxylic acid, potentially with a dehydrating agent, can lead to the formation of a symmetric anhydride. libretexts.org
Reduction: The double bond of this compound can be selectively reduced through catalytic hydrogenation, for example, using platinum oxide as a catalyst, to yield 3-(2-chloro-4-fluorophenyl)propanoic acid. ambeed.com This reaction modifies the alkene portion of the scaffold while leaving the carboxylic acid intact.
| Reaction Type | Typical Reagents | Product | Significance |
|---|---|---|---|
| Amidation | Amine (RNH₂), Coupling Agent (e.g., DCC) | Amide | Introduces nitrogen; crucial for synthesizing peptides and other bioactive molecules. ambeed.com |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Creates a highly reactive intermediate for further synthesis. libretexts.org |
| Alkene Reduction | H₂, Catalyst (e.g., PtO₂) | Substituted Propanoic Acid | Modifies the carbon skeleton, creating a saturated linker. |
Formation of Heterocyclic Adducts and Fused Systems
The bifunctional nature of this compound, possessing both an electrophilic α,β-unsaturated system and a nucleophilic/electrophilic carboxyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Intramolecular Cyclization: Cinnamic acids substituted with a nucleofuge (a good leaving group) at the ortho position can undergo intramolecular cyclization to form coumarins (benzopyran-2-ones). In a reaction involving 2-fluorocinnamic acid derivatives, the carboxylate ion acts as an intramolecular nucleophile, displacing the ortho-fluorine atom to form the coumarin (B35378) ring. clockss.org While the chloro group in this compound is less reactive towards nucleophilic aromatic substitution than a fluoro group, this pathway remains a potential strategy for forming a fused heterocyclic system under appropriate conditions.
Intermolecular Condensation Reactions: The α,β-unsaturated carbonyl moiety is a classic Michael acceptor and can react with various binucleophiles to construct five- or six-membered rings. These reactions often proceed via an initial Michael addition, followed by an intramolecular condensation/cyclization.
Pyrazolines: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives can lead to the formation of pyrazoline rings. The initial step is the addition of a hydrazine nitrogen to the β-carbon, followed by intramolecular cyclization via attack of the second nitrogen on the carbonyl carbon and subsequent dehydration.
Isoxazolines: Similarly, reaction with hydroxylamine (B1172632) (H₂N-OH) can yield isoxazoline (B3343090) derivatives.
Thiazines and Pyrimidines: Condensation with reagents like thiourea (B124793) or urea (B33335) can be used to construct six-membered heterocyclic systems, such as pyrimidine-thiones or pyrimidinediones, which are important scaffolds in medicinal chemistry. The synthesis of thiazolidine-2,4-dione from thiourea and chloroacetic acid is a well-established reaction that highlights the utility of such building blocks in creating more complex heterocyclic structures. jmchemsci.com
These strategies demonstrate that this compound can serve as a versatile starting material for accessing a wide range of heterocyclic adducts and fused ring systems, which are of significant interest in materials science and drug discovery.
| Binucleophilic Reagent | Potential Heterocyclic Product | Core Ring Structure |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Pyrazoline derivative | Five-membered ring with two adjacent nitrogen atoms |
| Hydroxylamine (H₂N-OH) | Isoxazoline derivative | Five-membered ring with adjacent nitrogen and oxygen atoms |
| Thiourea | Pyrimidinethione derivative | Six-membered ring with two nitrogen atoms and a sulfur atom |
| - (Intramolecular) | Coumarin derivative | Fused benzene (B151609) and pyran-2-one rings clockss.org |
Theoretical and Computational Investigations of 2 Chloro 4 Fluorocinnamic Acid
Molecular Structure and Conformational Analysis
This section would focus on the three-dimensional arrangement of the atoms in 2-Chloro-4-fluorocinnamic acid and the different shapes, or conformations, the molecule can adopt.
Geometry Optimization and Potential Energy Surface Mapping
Researchers would use computational methods to find the most stable geometric structure of the molecule, known as geometry optimization. This process identifies the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. A potential energy surface map would be generated by systematically changing key dihedral angles—specifically around the C-C single bonds of the propenoic acid side chain—to identify all stable and transitional structures.
Conformational Isomerism and Stability Studies
From the potential energy surface scan, different stable conformers (isomers that can be interconverted by rotation around single bonds) would be identified. The primary conformers would likely be the s-cis and s-trans isomers, defined by the orientation of the carbonyl group (C=O) relative to the carbon-carbon double bond (C=C) in the acrylic acid moiety. The relative energies of these conformers would be calculated to determine which is more stable and by how much.
Dihedral Angle Analyses and Intramolecular Interactions
A detailed analysis of the key dihedral angles would be presented to define the geometry of each conformer. For this compound, the critical dihedral angles would be O=C-C=C and C-C-C=C, which describe the planarity of the side chain, and the angle describing the rotation of the phenyl ring relative to the side chain. The study would also investigate potential intramolecular interactions, such as weak hydrogen bonds between the carboxylic hydrogen and the chlorine atom, which could influence the stability of certain conformations.
Electronic Structure and Reactivity Profiling
This part of the investigation would delve into the electronic properties of the molecule to understand its chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability.
Global and Local Reactivity Descriptors
Without a dedicated study on this compound, no specific data for these analyses can be provided.
An in-depth look at the theoretical and computational analysis of this compound reveals significant insights into its molecular properties and potential interactions. Through advanced modeling techniques, researchers can predict its behavior, offering a foundational understanding of its electronic structure, spectroscopic characteristics, and intermolecular forces.
Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Fluorocinnamic Acid
Reaction Pathways and Kinetics Investigations
Nucleophilic Displacement Reactions on the Cinnamic Acid Framework
The cinnamic acid framework possesses several sites susceptible to nucleophilic attack, primarily the carbonyl carbon of the carboxylic acid group and the β-carbon of the α,β-unsaturated system. The reactivity of these sites in 2-Chloro-4-fluorocinnamic acid is influenced by the electronic properties of the chloro and fluoro substituents on the aromatic ring.
The carboxylic acid group can be converted to various derivatives through nucleophilic acyl substitution. For instance, esterification can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification). researchgate.netmdpi.com Alternatively, the carboxylic acid can be activated by conversion to an acid chloride, typically using thionyl chloride (SOCl₂), which then readily reacts with nucleophiles like alcohols or amines to form esters or amides, respectively. mdpi.com The presence of the electron-withdrawing halogen substituents on the phenyl ring can increase the electrophilicity of the carbonyl carbon, potentially facilitating these reactions.
The β-carbon of the double bond is susceptible to nucleophilic conjugate addition (Michael addition). However, this reactivity is generally less pronounced for cinnamic acids compared to other α,β-unsaturated carbonyl compounds. The delocalization of the π-electrons across the entire cinnamoyl system, including the phenyl ring, stabilizes the molecule and reduces the electrophilicity of the β-carbon.
Electrophilic Aromatic Substitution Potentials
The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: the chloro, fluoro, and the cinnamoyl (-CH=CH-COOH) groups. masterorganicchemistry.com Both chlorine and fluorine are deactivating due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. masterorganicchemistry.comquora.com The cinnamoyl group is also deactivating because the carbonyl group withdraws electron density from the ring.
The directing influence of the existing substituents determines the position of any further substitution.
Chlorine is an ortho, para-director. quora.com
Fluorine is also an ortho, para-director.
The cinnamoyl group is a meta-director. doubtnut.com
The positions on the aromatic ring are numbered as follows: C1 is attached to the vinyl group, C2 has the chloro substituent, and C4 has the fluoro substituent. The available positions for substitution are C3, C5, and C6. The directing effects of the substituents on these positions are summarized below:
| Position | Directing Effect of -Cl (at C2) | Directing Effect of -F (at C4) | Directing Effect of -CH=CH-COOH (at C1) | Overall Influence |
| C3 | Ortho | Ortho | Meta | Potentially favored |
| C5 | Para | Ortho | Meta | Potentially favored |
| C6 | Ortho | Meta | Ortho | Less favored due to steric hindrance from the adjacent chloro and cinnamoyl groups |
Photochemical Transformations and Their Mechanisms
Influence of Crystal Structure and Solvent on Photoreactivity.oup.com
The photoreactivity of cinnamic acids is highly dependent on their crystal structure. iucr.orgiucr.org Different polymorphic forms of the same cinnamic acid derivative can exhibit different photochemical behaviors, leading to different products or reaction rates. iucr.org For instance, the α- and β-polymorphs of cinnamic acid itself yield different stereoisomers of the photodimer. iucr.org The crystal packing determines the distance and orientation between the reactive double bonds of neighboring molecules, which are critical factors for the [2+2] cycloaddition to occur. acs.org
The kinetics of photodimerization in the solid state can be complex. While some systems follow first-order kinetics, others show deviations due to factors such as the formation of isolated, non-reactive monomers within the crystal lattice as the reaction progresses. researchgate.net The physical properties of the crystal, such as its thickness, can also influence the observed reaction rate. researchgate.net
In solution, the solvent can influence the photochemical behavior. While photodimerization is generally disfavored in solution, the polarity of the solvent can affect the efficiency of cis-trans isomerization and, in some specific cases, the formation of dimers. oup.compku.edu.cn For some cinnamic acid derivatives, the use of templates, such as water-soluble nanocages or other molecules that can pre-organize the reactants, has been shown to facilitate photodimerization in solution by mimicking the ordered environment of a crystal. bilkent.edu.tracs.orgnih.gov The dielectric constant of the solvent has also been noted to play a role in the photodimerization process of certain cinnamic acid derivatives in organic solutions. pku.edu.cn
Catalytic Transformations and Process Optimization
Catalytic methods can be employed to enhance the efficiency and selectivity of reactions involving this compound. For instance, the hydrogenation of the carbon-carbon double bond can be achieved using heterogeneous catalysts such as rhodium on alumina. unchainedlabs.com Process optimization for such reactions involves studying the effects of catalyst loading, hydrogen pressure, temperature, and reaction time to maximize the yield of the desired product, hydrocinnamic acid. unchainedlabs.com
In the context of electrophilic aromatic substitution, Lewis acids like FeBr₃ or AlCl₃ are typically used as catalysts to generate a more potent electrophile. stackexchange.com However, as previously discussed, the deactivated nature of the aromatic ring in this compound would likely necessitate harsh conditions.
For nucleophilic acyl substitution reactions, such as amidation, various catalytic systems have been developed for cinnamic acid derivatives. These include transition-metal catalysts (e.g., palladium-based) and non-metallic catalysts that activate the carboxylic acid group. beilstein-journals.org The optimization of these processes involves screening different catalysts, solvents, and reaction conditions to achieve high yields and selectivity. Continuous flow mechanochemistry has also been applied for the synthesis of cinnamic acid amides, offering a scalable and efficient alternative to batch processes. nih.gov
Furthermore, biocatalysis using whole cells or isolated enzymes presents a "green" alternative for transformations of cinnamic acid derivatives. mdpi.com For example, enoate reductases can catalyze the stereoselective reduction of the C=C double bond. mdpi.com The degradation of 4-fluorocinnamic acid by a bacterial consortium has been shown to proceed via a β-oxidation mechanism, involving enzymatic transformations of the side chain. nih.gov
Intramolecular Rearrangements and Fragmentation Mechanisms in Ionization
The study of this compound and related substituted cinnamic acids under mass spectrometry, particularly using electron ionization (EI), reveals complex intramolecular rearrangements and fragmentation pathways. These processes are significantly influenced by the nature and position of substituents on the phenyl ring.
Research into the 70 eV mass spectra of various halogen-substituted cinnamic acids provides a foundational understanding of these mechanisms. core.ac.uk Upon ionization, the molecular ions of cinnamic acids and their derivatives undergo competing fragmentation reactions. A dominant pathway for ortho-substituted isomers involves an intramolecular aromatic substitution, leading to the formation of stable 2-hydroxybenzopyrylium ions (or coumarin (B35378) ions in the case of 2-fluorocinnamic acid). core.ac.uknih.gov
For cinnamic acids with weakly bonded ortho substituents, such as chlorine, bromine, and iodine, the formation of the [C₉H₇O₂]⁺ ion (m/z 147 in the case of the unsubstituted precursor) is an abundant and energetically favorable process. core.ac.uk This reaction is believed to proceed through a mechanism where the double bond of the propenoic acid side chain isomerizes from a trans to a cis configuration upon electron ionization. nih.gov This geometric shift positions the carbonyl oxygen proximate to the ortho substituent on the phenyl ring. The oxygen can then act as an intramolecular nucleophile, assisting in the displacement of the halogen to form a transitory benzopyrylium intermediate. nih.gov
In the case of 2-chlorocinnamic acid, this rearrangement readily occurs, leading to the abundant loss of the chlorine atom. core.ac.uk This contrasts with meta and para isomers, where the formation of the corresponding benzopyrylium ion is kinetically hampered, allowing other fragmentation pathways to compete more effectively. core.ac.uk The stability of the leaving group and the strength of its bond to the phenyl ring are critical factors; for instance, the much stronger C-F bond in 2-fluorocinnamic acid prevents significant fluorine loss, favoring the elimination of HF to form coumarin ions instead. core.ac.uknih.gov
The fragmentation of ethyl esters of these acids, such as ethyl 3-(2-chlorophenyl)-propenoate, provides further evidence for this mechanism. These esters also show a significant loss of the ortho-chlorine substituent, leading to a base peak corresponding to the 2-hydroxybenzopyrylium ion (m/z 147) after the subsequent loss of an ethylene (B1197577) molecule from the ester group. nih.gov
The key fragmentation patterns for various ortho- and para-substituted cinnamic acids under 70 eV electron impact are summarized below, highlighting the influence of the substituent's nature and position.
Interactive Data Table: Major Fragment Ions of Substituted Cinnamic Acids
| Compound | Molecular Ion (m/z) | Major Fragment Ion(s) (m/z) | Proposed Fragment Structure/Loss | Reference |
| Cinnamic acid | 148 | 147, 131, 103 | [M-H]⁺, [M-OH]⁺, [M-COOH]⁺ | core.ac.uk |
| 2-Fluorocinnamic acid | 166 | 146 | [M-HF]⁺ (Coumarin ion) | core.ac.uk |
| 2-Chlorocinnamic acid | 182/184 | 147 | [M-Cl]⁺ (Benzopyrylium ion) | core.ac.uk |
| 4-Chlorocinnamic acid | 182/184 | 182, 147, 137 | M⁺, [M-Cl]⁺, [M-COOH]⁺ | core.ac.uk |
| 2-Bromocinnamic acid | 226/228 | 147 | [M-Br]⁺ (Benzopyrylium ion) | core.ac.uk |
| 2-Iodocinnamic acid | 274 | 147 | [M-I]⁺ (Benzopyrylium ion) | core.ac.uk |
Advanced Analytical Characterization Techniques in 2 Chloro 4 Fluorocinnamic Acid Research
Vibrational Spectroscopic Methods for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2-Chloro-4-fluorocinnamic acid.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key structural features.
The most prominent absorption bands anticipated for this compound are associated with the carboxylic acid group. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, a common solid-state conformation. The C=O stretching vibration of the carbonyl group in the carboxylic acid is predicted to appear as a strong, sharp peak around 1680-1710 cm⁻¹.
The presence of the aromatic ring and the carbon-carbon double bond of the cinnamic acid backbone also gives rise to distinct signals. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The stretching of the alkene C=C bond is anticipated to be in the range of 1625-1645 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |
| Alkene C=C Stretch | 1625-1645 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |
| C-F Stretch | 1000-1400 | Strong |
| C-Cl Stretch | 600-800 | Medium |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to highlight the vibrations of the carbon skeleton.
Key features in the Raman spectrum would include a strong band for the C=C stretching of the propenoic acid chain, typically around 1630-1650 cm⁻¹. The aromatic ring breathing modes, which are often strong in Raman spectra, are anticipated in the 990-1010 cm⁻¹ region. The C=O stretching of the carboxylic acid will also be present, though its intensity can vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms and the conformational details of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the aromatic ring, the vinyl group, and the carboxylic acid.
The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-13 ppm, due to its acidic nature and hydrogen bonding.
The two vinyl protons of the propenoic acid moiety will appear as doublets due to coupling with each other. The proton attached to the carbon adjacent to the carboxylic acid group (α-proton) is expected to resonate at approximately 6.4-6.6 ppm, while the proton on the carbon adjacent to the aromatic ring (β-proton) will likely be further downfield, around 7.6-7.8 ppm. The coupling constant between these two protons (J-value) would be in the range of 15-16 Hz, which is characteristic of a trans configuration.
The aromatic protons will exhibit a more complex splitting pattern due to the presence of both chloro and fluoro substituents. The proton ortho to the fluorine and meta to the chlorine is expected to be a doublet of doublets. The proton meta to both substituents will likely appear as a triplet, and the proton ortho to the chlorine and meta to the fluorine as a doublet. The exact chemical shifts will depend on the combined electronic effects of the halogen substituents.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 12.0 - 13.0 | broad s | - |
| β-CH= | 7.6 - 7.8 | d | ~16 |
| Aromatic-H | 7.2 - 7.9 | m | - |
| α-CH= | 6.4 - 6.6 | d | ~16 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 167-170 ppm. The carbons of the double bond will appear in the vinylic region, with the β-carbon (attached to the aromatic ring) resonating at a lower field (around 140-145 ppm) than the α-carbon (around 120-125 ppm).
The aromatic carbons will have chemical shifts between 115 and 140 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant, resulting in a doublet. The carbon attached to the chlorine atom will also have its chemical shift influenced by the halogen. The other aromatic carbons will also be affected by the electron-withdrawing and donating effects of the substituents.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 167 - 170 |
| β-C= | 140 - 145 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-H | 115 - 130 |
| α-C= | 120 - 125 |
Mass Spectrometric Approaches for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is anticipated, arising from the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion under electron ionization (EI) would likely involve characteristic losses. A common fragmentation pathway for cinnamic acids is the loss of the carboxylic acid group as COOH (a loss of 45 Da) or as CO₂ (a loss of 44 Da) followed by the loss of a hydrogen atom. The cleavage of the bond between the α- and β-carbons of the propenoic acid chain can also occur. The presence of the halogen atoms on the aromatic ring will influence the fragmentation of the phenyl group, potentially leading to the loss of Cl (35/37 Da) or F (19 Da) radicals or neutral molecules like HCl.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Predicted m/z |
| [M]⁺ | Molecular Weight |
| [M+2]⁺ | Molecular Weight + 2 |
| [M - COOH]⁺ | M - 45 |
| [M - Cl]⁺ | M - 35/37 |
| [M - F]⁺ | M - 19 |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, and degradation products, thereby enabling accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Developing a robust HPLC method is a critical step in quality control. researchgate.netpensoft.net
A typical method development strategy involves:
Column Selection: A reversed-phase C18 or C8 column is usually the first choice for a moderately polar compound like this compound.
Mobile Phase Optimization: The mobile phase generally consists of a buffered aqueous phase and an organic modifier (acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for ionizable compounds like carboxylic acids; it should be controlled to ensure consistent retention and peak shape. An acidic pH (e.g., using phosphate buffer or adding formic acid) is typically used to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks on reversed-phase columns. pensoft.net
Detection: Due to the presence of the aromatic ring, UV detection is a straightforward and sensitive method. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity.
Validation: The final method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Elution Mode | Isocratic or Gradient (e.g., 50:50 v/v A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225-290 nm |
| Injection Volume | 10 µL |
Note: This table presents a generalized starting point for method development based on similar compounds. pensoft.net Specific conditions would require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a carboxylic acid, has low volatility and high polarity, making it unsuitable for direct GC analysis. Therefore, a chemical derivatization step is required to convert the polar carboxyl group into a less polar, more volatile functional group. researchgate.net
Common derivatization strategies for carboxylic acids include:
Esterification: Converting the carboxylic acid to a methyl or ethyl ester using reagents like diazomethane, trimethylsilyldiazomethane, or an alcohol with an acid catalyst.
Silylation: Reacting the carboxyl group with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a volatile trimethylsilyl (TMS) ester.
Once derivatized, the compound can be separated on a GC column (typically a non-polar or medium-polarity capillary column) and detected by mass spectrometry. The EI-MS of the derivative will provide a characteristic fragmentation pattern useful for identification. While direct analysis is often preferred, derivatization GC-MS can be a highly sensitive and specific alternative. scispace.com
| Reagent Class | Example Reagent | Derivative Formed | Key Advantage |
|---|---|---|---|
| Alkylation | Trimethylsilyldiazomethane | Methyl Ester | Forms stable, volatile esters. |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Reagents and byproducts are highly volatile. |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | PFB Ester | Creates derivatives with high electron capture detector (ECD) sensitivity. |
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for the specific compound this compound is not publicly available in crystallographic databases, the analysis of closely related structures provides a valuable framework for understanding its potential solid-state behavior. The crystal structure of the analogous compound, 4-fluorocinnamic acid, has been determined and offers a pertinent case study. The crystallographic data for 4-fluorocinnamic acid, deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 276997, reveals key structural features that are likely to be relevant to its 2-chloro-substituted counterpart. nih.gov
The study of 4-fluorocinnamic acid via single-crystal X-ray diffraction provides a detailed picture of its molecular and supramolecular structure. Such an analysis for this compound would similarly reveal critical data regarding its solid-state conformation, including the planarity of the molecule and the torsion angles that define the orientation of the carboxylic acid group relative to the aromatic ring. Furthermore, it would illuminate the intricate network of intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing.
Illustrative Crystallographic Data of a Related Structure: 4-Fluorocinnamic Acid
To illustrate the type of detailed information obtained from X-ray crystallography, the crystallographic data for 4-fluorocinnamic acid is presented below. This data is sourced from its entry in the Cambridge Structural Database.
Table 1: Crystal Data and Structure Refinement for 4-Fluorocinnamic Acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₇FO₂ |
| Formula Weight | 166.15 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.662(1) Å |
| b | 16.801(3) Å |
| c | 8.452(2) Å |
| α | 90° |
| β | 108.89(3)° |
| γ | 90° |
| Volume | 761.1(3) ų |
| Z | 4 |
| Calculated Density | 1.451 Mg/m³ |
This table outlines the fundamental parameters of the crystal lattice. The monoclinic crystal system and the P2₁/c space group indicate a centrosymmetric packing arrangement of the molecules in the unit cell.
Further analysis of the crystal structure would typically involve an examination of selected bond lengths and angles to confirm the expected molecular geometry and to identify any unusual features.
Table 2: Selected Bond Lengths and Angles for 4-Fluorocinnamic Acid (Illustrative)
| Atoms | Length (Å) | Atoms | Angle (°) |
|---|---|---|---|
| C1-C2 | 1.385(3) | C2-C1-C6 | 121.1(2) |
| C1-C7 | 1.469(3) | C1-C7-C8 | 121.9(2) |
| C7=C8 | 1.334(3) | C7-C8-C9 | 120.5(2) |
| C9-O1 | 1.314(3) | O1-C9-O2 | 122.5(2) |
| C9=O2 | 1.229(3) | ||
| C4-F1 | 1.365(2) |
Note: The bond lengths and angles are typical values for such a molecule and are presented for illustrative purposes.
The determination of the crystal structure of this compound would be a significant contribution to the understanding of this compound. It would allow for a direct comparison with related structures, enabling researchers to systematically study the effects of halogen substitution on the solid-state properties of cinnamic acid derivatives. This knowledge is invaluable for fields such as materials science and medicinal chemistry, where crystal engineering and the control of solid-state properties are of paramount importance.
Applications of 2 Chloro 4 Fluorocinnamic Acid As Precursors and Building Blocks in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The unique substitution pattern and reactive functional groups of 2-chloro-4-fluorocinnamic acid position it as a valuable starting material in multi-step organic synthesis.
While cinnamic acids, in general, are widely recognized as precursors for a variety of complex organic molecules, including pharmaceuticals and natural products, specific documented examples detailing the extensive use of this compound as a starting material for such syntheses are not prominently featured in readily available scientific literature. The reactivity of its carboxylic acid and alkene functionalities, however, suggests its potential utility in a range of synthetic transformations, such as esterification, amidation, and addition reactions, to construct more elaborate molecular architectures.
The synthesis of heterocyclic compounds, particularly quinolones, often involves precursors that can undergo cyclization reactions. For instance, the general synthesis of fluoroquinolones can start from precursors like ethyl-6-fluoro-7-chloro-1,4-dihydro-4-quinoline-3-carboxylic acid, which is then modified. researchgate.net Although direct pathways using this compound to form the core quinolone ring are not explicitly detailed in the searched literature, its structural motifs are present in many quinolone-based antibacterial agents. The general importance of the cinnamic acid scaffold is seen in the synthesis of hybrid molecules where cinnamic acid derivatives are combined with 2-quinolinone structures to create compounds with potential anticancer activity. This highlights the value of the cinnamic acid framework as a component in complex heterocyclic systems.
Development of Functional Materials and Polymers
The inherent photoreactivity of the cinnamic acid moiety provides a foundation for creating functional materials, particularly polymers and crystals that respond to light.
Cinnamic acids are recognized as important building blocks for polymers with high photoreactivity. The cinnamoyl group is a well-known photoresponsive unit, and polymers containing these moieties are utilized in applications such as photolithography and advanced microelectronics. This reactivity stems from the ability of the carbon-carbon double bond in the cinnamic acid backbone to undergo [2+2] photodimerization upon exposure to UV light. While this principle is established for the general class of cinnamic acids, specific research detailing the incorporation of this compound into polymers for dedicated electronic applications, such as conductive polymers, has not been extensively reported. Its potential lies in the creation of photoreactive polyanhydrides or other polymers where the material's properties can be altered through irradiation, useful for photo-patterning in electronic device fabrication.
The ability of certain molecular crystals to convert light energy into mechanical motion is a field of significant interest. This photomechanical effect in cinnamic acid derivatives is driven by the [2+2] photodimerization reaction in the solid state. rsc.orgrsc.org For this topochemical reaction to occur, adjacent molecules in the crystal lattice must be packed in close proximity (less than 4.2 Å apart) and with the correct orientation.
Studies on halogenated trans-cinnamic acid derivatives, such as 2-chloro- and 4-chloro-trans-cinnamic acid, have confirmed that they undergo photodimerization in the crystalline state. rsc.orgresearchgate.net This photochemical reaction induces significant strain within the crystal lattice, leading to observable mechanical responses like bending, twisting, or shattering. rsc.org While research has not exclusively focused on this compound, the established behavior of its close analogs strongly suggests its potential as a photomechanical material. The kinetics and yield of such reactions can be influenced by the nature and position of the halogen substituents on the phenyl ring. researchgate.net
| Cinnamic Acid Derivative | Photochemical Reaction | Observed Solid-State Effect |
| trans-Cinnamic Acid | [2+2] Photodimerization | Photomechanical effects in certain polymorphs rsc.org |
| Halogenated trans-Cinnamic Acids | [2+2] Photodimerization | Topotactic reactions, formation of isolated non-reactive monomers rsc.orgresearchgate.net |
| Phenylbutadiene Derivative | [2+2] Photodimerization | Vigorous photomechanical behavior (expanding, bending, curling) rsc.org |
Chemical Scaffolds in Structure-Based Design Studies (focused on chemical design, not direct therapeutic applications)
The rigid structure of the cinnamic acid framework makes it an excellent scaffold for the rational design of targeted inhibitors for various enzymes. The specific substitution pattern of this compound provides defined vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Research into cholinesterase inhibitors has utilized halogen-substituted cinnamic acid derivatives as a foundational scaffold. In one study, a series of fluorine or chlorine-substituted cinnamic acid derivatives bearing a tertiary amine side chain were designed and synthesized to evaluate their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that the derivatives with the tertiary amine moiety showed moderate to potent AChE inhibition, whereas the parent cinnamic acids without this side chain had poor activity. This demonstrates the utility of the substituted cinnamic acid core as a scaffold upon which functional groups essential for biological interaction can be strategically placed. The halogen substituents on the phenyl ring play a crucial role in modulating the electronic properties of the molecule and influencing its binding interactions within the enzyme's active site.
| Scaffold Type | Target Enzyme | Key Design Feature | Impact of Halogen Substitution |
| Halogenated Cinnamic Acid | Acetylcholinesterase (AChE) | Addition of a tertiary amine side chain | Influences binding and electronic properties |
| Cinnamic Acid | Protein Kinases | Serves as a nature-inspired starting point for inhibitor design | Can steer kinase selectivity and modify inhibitor binding mode |
| Cinnamic Acid Derivatives | Enterococcus spp. | Conjugation with other pharmacophores (e.g., sulfonamides) nih.gov | Enhances overall activity and potential for combination therapy nih.gov |
Design and Synthesis of Analogue Libraries
This compound serves as a versatile scaffold for the generation of analogue libraries in medicinal chemistry and drug discovery. The systematic modification of its core structure allows for the exploration of chemical space and the optimization of biological activity.
The cinnamic acid framework itself is a well-established pharmacophore found in numerous biologically active compounds. By utilizing this compound as a starting material, chemists can readily introduce a variety of functional groups through reactions targeting the carboxylic acid, the alkene, or the aromatic ring. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the double bond can undergo addition reactions.
The chlorine and fluorine atoms on the phenyl ring are not merely passive substituents; they play a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The specific 2-chloro-4-fluoro substitution pattern offers a unique electronic and steric profile that can be exploited in the design of targeted analogue libraries.
A key application of such libraries is in the rapid identification and optimization of lead compounds in drug discovery programs. By synthesizing a collection of derivatives with systematic variations, researchers can efficiently probe the structure-activity relationships of a particular biological target. This approach, often facilitated by combinatorial chemistry and high-throughput screening, accelerates the discovery of new therapeutic agents.
Exploration of Chemical Space for Structure-Function Relationships
The exploration of chemical space is a fundamental aspect of understanding how a molecule's structure dictates its function. This compound is an excellent tool for this purpose, particularly in the context of medicinal chemistry. The distinct substitution pattern of the phenyl ring allows for a detailed investigation into the effects of halogenation on biological activity.
For example, a study on fluorine and chlorine-substituted cinnamic acid derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, revealed significant structure-activity relationships (SAR). The position of the halogen substituents on the cinnamic acid scaffold was found to have a profound impact on both the inhibitory activity and the selectivity for AChE over BChE. While this study did not specifically include the 2-chloro-4-fluoro isomer, it highlights the importance of halogen placement in defining biological function.
By incorporating this compound and its derivatives into such studies, researchers can systematically map the chemical space around a particular pharmacophore. This allows for a deeper understanding of the molecular interactions that govern biological activity, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The insights gained from these SAR studies are invaluable for the rational design of more potent and selective drugs.
The table below illustrates the impact of different substitution patterns on the AChE inhibitory activity of cinnamic acid derivatives, showcasing the importance of systematic exploration of chemical space.
| Compound | Substitution Pattern | AChE IC50 (µM) |
| Derivative 1 | 4-Fluoro | > 50 |
| Derivative 2 | 4-Chloro | > 50 |
| Derivative 3 | 2-Fluoro | 25.3 |
| Derivative 4 | 2-Chloro | 15.8 |
Data is hypothetical and for illustrative purposes based on general trends observed in related studies.
This systematic approach to exploring chemical space, enabled by precursors like this compound, is critical for advancing our understanding of structure-function relationships and for the development of novel molecules with tailored properties.
Molecular and Cellular Biological Activity Mechanisms of 2 Chloro 4 Fluorocinnamic Acid Avoiding Clinical Outcomes
Molecular Interactions with Biological Macromolecules
Enzyme Binding and Inhibition Mechanisms (e.g., 14α-demethylase, tyrosinase)
There is a lack of specific studies detailing the binding and inhibition mechanisms of 2-Chloro-4-fluorocinnamic acid with 14α-demethylase (CYP51) and tyrosinase.
However, the broader class of cinnamic acid derivatives has been investigated for enzyme inhibition. For instance, other chlorinated cinnamic acids, such as 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid, have been shown to inhibit mushroom tyrosinase. nih.gov These compounds were found to be reversible, uncompetitive inhibitors of the enzyme's diphenolase activity. nih.gov The inhibition mechanism for these related compounds involves binding to the enzyme-substrate complex. nih.gov It is plausible that this compound could interact with tyrosinase in a similar manner, with the halogen substituents potentially influencing the binding affinity within the enzyme's active site.
Regarding 14α-demethylase, a critical enzyme in sterol biosynthesis, it serves as a primary target for azole antifungal agents. nih.govwikipedia.org While some cinnamic acid derivatives have been noted for their antifungal properties through inhibition of other fungal enzymes like benzoate (B1203000) 4-hydroxylase (CYP53), specific data on the interaction between this compound and 14α-demethylase is not present in the available literature. nih.gov
Receptor Ligand Binding and Modulation Mechanisms
No specific studies have been identified that investigate the binding of this compound to any biological receptors or detail its mechanisms of receptor modulation.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Specific structure-activity relationship (SAR) studies for this compound are not available. The following points are based on general SAR principles for halogenated cinnamic acid derivatives.
Impact of Halogenation on Binding Affinity and Selectivity
The position and nature of halogen substituents on the phenyl ring of cinnamic acid derivatives are known to significantly affect their biological activity. nih.gov Halogens like chlorine and fluorine are electron-withdrawing and can alter the electronic distribution of the molecule, influencing its interaction with biological targets. For example, in studies of other halogenated cinnamic acids, the position of the halogen affects inhibitory activity and selectivity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov Specifically, para-substitution with fluorine or chlorine often leads to potent activity against acetylcholinesterase, whereas ortho-substitution can favor inhibition of butyrylcholinesterase. nih.gov The presence of both a chloro group at the 2-position and a fluoro group at the 4-position in this compound would create a unique electronic and steric profile, but its precise impact on binding affinity and selectivity for enzymes like 14α-demethylase or tyrosinase has not been experimentally determined.
Influence of Cinnamic Acid Side Chain Modifications on Molecular Interactions
The cinnamic acid scaffold, characterized by a phenyl ring attached to an acrylic acid side chain, is crucial for its biological activities. Modifications to this side chain, such as esterification or reduction of the double bond, have been shown to alter the inhibitory potency of various derivatives against enzymes like tyrosinase. researchgate.net The carboxylic acid group is a key feature, often involved in hydrogen bonding or ionic interactions within enzyme active sites or receptor binding pockets. While no studies have specifically modified the side chain of this compound, research on related compounds indicates that the integrity and conformation of the propenoic acid side chain are critical determinants of molecular interaction and subsequent biological effect. researchgate.netmdpi.com
Cellular Response Mechanisms in Model Systems
There is no available research detailing the specific cellular response mechanisms to this compound in any model systems. Studies on other cinnamic acid derivatives have shown various cellular effects, including the induction of cell cycle arrest and apoptosis in cancer cell lines, as well as antimicrobial and antibiofilm activities. nih.govnih.gov These effects are often linked to the modulation of specific cellular pathways and proteins. However, without direct experimental evidence, the cellular effects of the 2-chloro-4-fluoro substitution pattern remain uncharacterized.
Investigations into Molecular Pathways of Antimicrobial Action
Cinnamic acid and its derivatives are recognized for their antimicrobial properties, and research into their mechanisms of action suggests multifaceted molecular pathways. nih.gov While direct studies on this compound are not extensively documented, the mechanisms of structurally similar compounds provide insights into its potential antimicrobial activities.
A primary proposed mechanism of antimicrobial action for cinnamic acid derivatives is the disruption of microbial cell membrane integrity. mdpi.comnih.gov This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.gov The hydrophobic nature of cinnamic acids, likely enhanced by halogenation, may facilitate their interaction with and insertion into the lipid bilayer of bacterial and fungal cell membranes. mdpi.com
Enzyme inhibition is another key molecular pathway through which cinnamic acid derivatives may exert their antimicrobial effects. For instance, some derivatives have been suggested to interfere with crucial metabolic enzymes. nih.gov While specific enzyme targets for this compound have not been identified, the general principle of enzyme inhibition by small molecules is a well-established antimicrobial strategy.
The table below summarizes the proposed antimicrobial mechanisms for various cinnamic acid derivatives, which may be relevant to this compound.
| Proposed Mechanism | Microorganism Type | Observed Effect | Relevant Cinnamic Acid Derivatives |
| Cell Membrane Disruption | Bacteria, Fungi | Increased permeability, leakage of intracellular contents. nih.govmdpi.com | Cinnamic acid, p-Coumaric acid, Ferulic acid. mdpi.com |
| Enzyme Inhibition | Fungi | Inhibition of metabolic or structural enzymes. nih.gov | General cinnamic acid derivatives. nih.gov |
Exploration of Intracellular Signaling Modulation
The ability of cinnamic acid derivatives to modulate intracellular signaling pathways is an area of growing research interest, particularly in the context of inflammation and cellular stress responses. However, specific studies detailing the effects of this compound on intracellular signaling are currently unavailable. Nevertheless, research on other cinnamic acid derivatives suggests potential interactions with key signaling cascades.
Some cinnamic acid derivatives have been shown to influence inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com The NF-κB signaling cascade is a critical regulator of the expression of pro-inflammatory genes. xjtu.edu.cn Inhibition of this pathway by certain cinnamic acid derivatives suggests a potential mechanism for their anti-inflammatory effects. nih.gov
Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, has also been identified as a target for some cinnamic acid derivatives. nih.gov Modulation of the MAPK pathway can impact processes such as cell proliferation, differentiation, and apoptosis. nih.gov The potential for this compound to interact with these or other signaling pathways remains an area for future investigation.
Molecular Basis of Antioxidant and Anti-inflammatory Effects in Cell-Based Assays
The antioxidant and anti-inflammatory properties of cinnamic acid derivatives are well-documented in a variety of in vitro, cell-based assays. nih.govmdpi.com These activities are generally attributed to their chemical structure, which allows for the scavenging of free radicals and the modulation of inflammatory enzyme activity. nih.gov
The molecular basis for the antioxidant effects of many cinnamic acid derivatives lies in their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.gov This free radical scavenging activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com The presence of electron-donating or withdrawing groups on the phenyl ring, such as the chloro and fluoro substituents in this compound, can influence this antioxidant capacity.
In terms of anti-inflammatory effects at the molecular level, cinnamic acid derivatives have been shown to inhibit key enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX). mdpi.comresearchgate.net These enzymes are responsible for the production of pro-inflammatory mediators like leukotrienes and prostaglandins. mdpi.com By inhibiting these enzymes, cinnamic acid derivatives can effectively reduce the inflammatory response in cell-based models. mdpi.com
The following table summarizes the in vitro antioxidant and anti-inflammatory activities observed for various substituted cinnamic acids.
| Activity | Assay/Target | Observed Effect | Examples of Active Cinnamic Acid Derivatives |
| Antioxidant | DPPH radical scavenging | Reduction of DPPH radical. nih.govnih.gov | Ferulic acid, Caffeic acid, Sinapinic acid. nih.gov |
| Antioxidant | ABTS radical scavenging | Reduction of ABTS radical cation. nih.govmdpi.com | Various substituted cinnamic acids. mdpi.com |
| Anti-inflammatory | Lipoxygenase (LOX) Inhibition | Inhibition of LOX enzyme activity. mdpi.com | Phenyl-substituted cinnamic acids. nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Inhibition of COX-1 and/or COX-2 enzyme activity. researchgate.net | Various cinnamic acid derivatives. mdpi.comresearchgate.net |
Environmental Fate and Biotransformation Pathways of 2 Chloro 4 Fluorocinnamic Acid
Microbial Degradation Mechanisms
The microbial breakdown of halogenated cinnamic acids is a critical process in their environmental detoxification. The primary mechanism involves the degradation of the acyl side chain followed by the cleavage of the aromatic ring.
Role of Specific Bacterial Strains and Consortia in Degradation
The complete mineralization of halogenated cinnamic acids often requires the synergistic action of a microbial consortium, where different species carry out successive steps in the degradation pathway. A well-documented example is the complete biodegradation of 4-fluorocinnamic acid (4-FCA) by a consortium of two newly isolated bacterial strains, Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. researchgate.netnih.govnih.gov
In this consortium, the roles are clearly defined:
Arthrobacter sp. strain G1 : This strain is responsible for the initial attack on the 4-FCA molecule. It utilizes the two-carbon side chain as a source of carbon and energy, converting 4-FCA into 4-fluorobenzoic acid (4-FBA). researchgate.netasm.org Strain G1 is capable of growing on other related compounds, such as 4-chlorocinnamic acid, though without halide release at this stage. nih.gov During this process, a small amount of 4-fluoroacetophenone is sometimes formed as a dead-end side product. researchgate.netnih.gov
Ralstonia sp. strain H1 : This second strain takes up the 4-FBA produced by strain G1. Ralstonia sp. H1 degrades 4-FBA, leading to the cleavage of the aromatic ring and the release of the fluoride ion, thereby completing the mineralization process. researchgate.netnih.gov
This cooperative interaction allows for the complete breakdown of the parent compound, a task that neither strain can accomplish on its own. While Arthrobacter sp. G1 handles the side chain, Ralstonia sp. H1 is specialized in the dearomatization and defluorination of the resulting intermediate. researchgate.netasm.org
| Bacterial Strain | Role in Consortium | Substrate | Primary Metabolite | Reference |
|---|---|---|---|---|
| Arthrobacter sp. strain G1 | Side-chain degradation | 4-Fluorocinnamic acid | 4-Fluorobenzoic acid | researchgate.netnih.gov |
| Ralstonia sp. strain H1 | Aromatic ring cleavage and dehalogenation | 4-Fluorobenzoic acid | Mineralization products (CO2, H2O, F-) | researchgate.netnih.gov |
Elucidation of β-Oxidation Pathways
The degradation of the propenoic acid side chain of cinnamic acid and its halogenated derivatives by microorganisms typically proceeds via a β-oxidation pathway, which is analogous to the catabolism of fatty acids. nih.govnih.gov This mechanism involves the sequential enzymatic removal of two-carbon units.
The degradation of 4-FCA by Arthrobacter sp. strain G1 is a classic example of this process. researchgate.netnih.gov The pathway is initiated by the activation of the cinnamic acid molecule and proceeds through several key steps:
Activation : The process begins with the conversion of 4-fluorocinnamic acid to its coenzyme A (CoA) thioester, 4-fluorocinnamoyl-CoA. This reaction is ATP-dependent. nih.gov
Hydration : A water molecule is added across the double bond of the propenoyl side chain.
Dehydrogenation : The resulting hydroxyl group is oxidized to a keto group.
Thiolysis : The final step is the thiolytic cleavage of the β-ketoacyl-CoA, which releases acetyl-CoA and the corresponding benzoyl-CoA derivative. researchgate.net
In the case of 4-FCA, this β-oxidation sequence results in the formation of 4-fluorobenzoyl-CoA, which is then hydrolyzed to 4-fluorobenzoic acid, and acetyl-CoA, which enters the cell's central metabolism. asm.org This side-chain degradation occurs before the aromatic ring is cleaved. nih.gov
Aromatic Ring Cleavage Mechanisms (e.g., Ortho-Cleavage)
Once the side chain is processed to a benzoic acid derivative, the stable aromatic ring must be cleaved. For halogenated aromatic compounds, this typically involves hydroxylation to form a catechol intermediate, which is then susceptible to ring fission by dioxygenase enzymes.
In the model consortium, Ralstonia sp. strain H1 degrades 4-fluorobenzoic acid via an ortho-cleavage pathway. researchgate.netasm.org The key steps are:
Hydroxylation : 4-fluorobenzoic acid is converted to 4-fluorocatechol. The formation of this intermediate is often indicated by a color change in the growth medium from light pink to dark brown. nih.govasm.org
Ring Fission : The 4-fluorocatechol undergoes intradiol (ortho) cleavage, a reaction catalyzed by a catechol 1,2-dioxygenase. This breaks the bond between the two hydroxyl-bearing carbons of the aromatic ring, forming 3-fluoro-cis,cis-muconate.
Further Degradation : The muconate intermediate is further metabolized, a process which includes the eventual removal of the fluoride ion and funnelling of the resulting compounds into the tricarboxylic acid (TCA) cycle. The degradation of chlorinated catechols via ortho-cleavage is also a well-established pathway in the breakdown of herbicides like 2,4-D. nih.gov
Enzymatic Studies of Biotransformation Processes
The elucidation of biotransformation pathways relies on the identification and characterization of the specific enzymes that catalyze each step. Studies on cell-free extracts from bacteria grown on halogenated cinnamic acids have identified the key enzymes involved.
Characterization of Key Enzymes (e.g., ligases, hydratases, dehydrogenases, thiolases)
The β-oxidation of the 4-FCA side chain by Arthrobacter sp. strain G1 involves a suite of four key enzymes whose activities have been detected in cell extracts. researchgate.netnih.gov
4-Fluorocinnamoyl-CoA Ligase : This enzyme initiates the pathway by activating the substrate. It catalyzes the ATP-dependent ligation of coenzyme A to 4-fluorocinnamic acid, forming 4-fluorocinnamoyl-CoA. researchgate.netnih.gov
4-Fluorocinnamoyl-CoA Hydratase : This enzyme catalyzes the second step, the hydration of the double bond in the acyl side chain. researchgate.netnih.gov
4-Fluorophenyl-β-hydroxy propionyl-CoA Dehydrogenase : This NAD+-dependent dehydrogenase catalyzes the oxidation of the β-hydroxyl group to a keto group. researchgate.netnih.gov
4-Fluorophenyl-β-keto propionyl-CoA Thiolase : This enzyme carries out the final thiolytic cleavage, releasing acetyl-CoA and forming 4-fluorobenzoyl-CoA. researchgate.netnih.gov
For the subsequent ring-cleavage pathway in Ralstonia sp. H1, a catechol 1,2-dioxygenase is the key enzyme responsible for the ortho-fission of the 4-fluorocatechol intermediate. researchgate.net
| Enzyme | Reaction Catalyzed | Pathway Step | Bacterial Strain | Reference |
|---|---|---|---|---|
| 4-Fluorocinnamoyl-CoA Ligase | Activation of 4-FCA to 4-FCA-CoA | β-Oxidation (Step 1) | Arthrobacter sp. G1 | researchgate.netnih.gov |
| 4-Fluorocinnamoyl-CoA Hydratase | Hydration of the acyl side chain | β-Oxidation (Step 2) | Arthrobacter sp. G1 | researchgate.netnih.gov |
| 4-Fluorophenyl-β-hydroxy propionyl-CoA Dehydrogenase | Dehydrogenation of the β-hydroxyacyl-CoA | β-Oxidation (Step 3) | Arthrobacter sp. G1 | researchgate.netnih.gov |
| 4-Fluorophenyl-β-keto propionyl-CoA Thiolase | Thiolytic cleavage to release acetyl-CoA | β-Oxidation (Step 4) | Arthrobacter sp. G1 | researchgate.netnih.gov |
| Catechol 1,2-Dioxygenase | Ortho-cleavage of 4-fluorocatechol | Aromatic Ring Cleavage | Ralstonia sp. H1 | researchgate.net |
Co-metabolic Degradation Pathways
While the degradation of 4-FCA by the Arthrobacter and Ralstonia consortium is a synergistic process where both organisms gain carbon and energy, the concept of co-metabolism is also relevant to the environmental fate of halogenated compounds. Co-metabolism is the transformation of a non-growth substrate in the presence of a growth-promoting substrate.
In the context of the model pathway, the interaction is one of metabolic succession rather than true co-metabolism. Arthrobacter sp. G1 metabolizes 4-FCA for growth, producing an intermediate (4-FBA) that serves as the primary growth substrate for Ralstonia sp. H1. nih.gov This metabolic cooperation ensures the complete breakdown of the parent molecule, preventing the accumulation of potentially persistent halogenated intermediates. The formation of 4-fluoroacetophenone as a minor dead-end metabolite by strain G1 is an example of an unproductive transformation that can occur alongside the main productive degradation pathway. researchgate.netnih.gov
Environmental Transport and Transformation Processes
Influence of Environmental Factors on Degradation Rates
Further research and experimental studies are necessary to determine the environmental behavior and biological degradation of 2-Chloro-4-fluorocinnamic acid. Without such studies, any discussion on its environmental fate would be speculative and would not meet the required standards of scientific accuracy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-fluorocinnamic acid, and how can purity be optimized?
- Methodology : The compound is synthesized via Knoevenagel condensation between 2-chloro-4-fluorobenzaldehyde and malonic acid, using pyridine as a catalyst. Purification typically involves recrystallization from ethanol or acetonitrile. Melting point determination (reported range: 245–249°C) and HPLC analysis (using C18 columns with acetonitrile/water mobile phases) are critical for verifying purity. Discrepancies in melting points may arise from polymorphic forms or impurities, necessitating differential scanning calorimetry (DSC) for confirmation .
Q. How can structural characterization be performed to distinguish this compound from its isomers?
- Methodology : X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) can be refined using SHELXL for precise bond-length and angle measurements . Complementary techniques include:
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F stretches (1100–1000 cm⁻¹).
- NMR : ¹⁹F NMR can resolve positional isomers; δ ~-110 ppm for para-fluorine in DMSO-d₆ .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in radical-mediated reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model H-atom abstraction by hydroxyl radicals (⋅OH). Compare computed activation energies with experimental rate constants from pulse radiolysis (e.g., Buxton et al.’s compendium for aqueous ⋅OH reactions ). Focus on substituent effects: the electron-withdrawing Cl and F groups increase electrophilicity at the α,β-unsaturated carbonyl system .
Q. What strategies resolve contradictions in reported photophysical properties of this compound derivatives?
- Methodology : Systematic analysis of experimental conditions:
- Solvent polarity : UV-Vis spectra in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents.
- Concentration effects : Aggregation-induced emission (AIE) or self-absorption artifacts.
- Instrument calibration : Validate using standard fluorophores (e.g., quinine sulfate) .
Q. How can crystallographic software (e.g., SHELX and ORTEP) address challenges in resolving hydrogen-bonding networks?
- Methodology : For disordered H-atoms, use SHELXL’s restraints (e.g., AFIX commands) to model hydrogen bonds. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty. For high-Z elements (Cl, F), anisotropic displacement parameters refine electron density maps. Cross-validate with Hirshfeld surface analysis .
Q. What protocols ensure reproducibility in synthesizing metal-organic frameworks (MOFs) using this compound as a linker?
- Methodology :
- Standardize reaction conditions : Solvothermal synthesis at 80–120°C, with strict control of pH (3.5–5.0) to prevent ligand decomposition.
- Characterization : Compare PXRD patterns with simulated data from CIF files. Use BET analysis for surface area consistency.
- Document deviations : Track solvent ratios, heating rates, and stirring times to identify failure modes .
Methodological Considerations for Data Analysis
Q. How should researchers handle conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodology :
- Statistical rigor : Apply multivariate regression to isolate substituent effects (e.g., Hammett σ values for Cl/F).
- Control experiments : Test for hydrolysis products (e.g., free carboxylic acid) under assay conditions.
- Cross-lab validation : Share samples with independent labs for blind testing .
Q. What advanced techniques validate the stability of this compound under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
